molecular formula C17H18N2O3S B2641924 N-[(5-cyclopropylpyridin-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide CAS No. 2034393-16-1

N-[(5-cyclopropylpyridin-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide

Cat. No.: B2641924
CAS No.: 2034393-16-1
M. Wt: 330.4
InChI Key: DMRZGDSNPOLGJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-Cyclopropylpyridin-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide is a high-purity, research-grade chemical compound of significant interest in medicinal chemistry and drug discovery. This synthetic small molecule features a benzofuran core linked to a cyclopropylpyridine moiety via a sulfonamide group, a structural motif commonly associated with biologically active compounds. Its core structure suggests potential as a key intermediate or target for developing novel therapeutic agents. Compounds incorporating the benzofuran scaffold and sulfonamide functional group have demonstrated promising biological activities in scientific research. Structurally related N-(benzofuran-5-yl)aromaticsulfonamide derivatives have been identified as novel HIF-1 inhibitors, exhibiting specific inhibitory effects on HIF-1α expression under hypoxic conditions, suppressing HIF-1 transcriptional activity (IC50=12.5±0.7μM), and inhibiting VEGF secretion, thereby possessing significant anti-angiogenic potential in cancer research models . Furthermore, various benzofuran derivatives have shown potent, broad-spectrum antimicrobial properties in laboratory studies, with specific compounds exhibiting strong activity against pathogens like Staphylococcus aureus and Candida albicans . The presence of the sulfonamide group is a key pharmacophore in many enzyme inhibitors, often contributing to high binding affinity with biological targets. This compound is provided exclusively for research applications in laboratory settings. It is intended for use in in vitro assays, hit-to-lead optimization, mechanism of action studies, and other preclinical research. All research must be conducted in accordance with applicable laws and institutional safety guidelines. This product is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c20-23(21,16-3-4-17-14(8-16)5-6-22-17)19-10-12-7-15(11-18-9-12)13-1-2-13/h3-4,7-9,11,13,19H,1-2,5-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMRZGDSNPOLGJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN=CC(=C2)CNS(=O)(=O)C3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-cyclopropylpyridin-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Cyclopropylpyridine Synthesis: The cyclopropylpyridine moiety can be synthesized through a cyclopropanation reaction of pyridine derivatives.

    Dihydrobenzofuran Formation: The dihydrobenzofuran ring can be formed via an intramolecular cyclization reaction.

    Sulfonamide Introduction: The sulfonamide group is introduced through a sulfonation reaction using sulfonyl chlorides in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(5-cyclopropylpyridin-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

The compound exhibits several promising biological activities, particularly in the fields of neuroprotection and anti-inflammatory effects.

Neuroprotective Effects :
Research indicates that derivatives of 2,3-dihydrobenzofuran can stabilize mitochondrial function and prevent apoptosis in neuronal cells. This suggests potential applications in neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Studies have shown that compounds with similar structures can protect dopaminergic neurons from neurotoxic agents.

Anti-inflammatory Properties :
Sulfonamides are known for their anti-inflammatory effects. The sulfonamide group in this compound may enhance its efficacy in treating conditions characterized by inflammation, such as arthritis or other inflammatory disorders.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the compound's efficacy and safety profile. Key structural features include:

Structural Feature Impact on Activity
Sulfonamide GroupEnhances solubility and bioavailability
Dihydrobenzofuran CorePotential for neuroprotective activity
Cyclopropyl MoietyMay influence receptor binding affinity

The presence of the sulfonamide group is particularly noteworthy as it is associated with improved pharmacokinetic properties, making the compound a suitable candidate for drug development.

Case Studies and Research Findings

Several studies have investigated compounds structurally related to N-[(5-cyclopropylpyridin-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide:

Neuroprotection in Animal Models :
In animal models, compounds similar to this one have demonstrated significant neuroprotective effects. For instance, a study highlighted that certain benzofuran derivatives could protect against neurotoxic agents by stabilizing mitochondrial function and reducing oxidative stress .

Bromodomain Inhibition :
Research has shown that sulfonamide derivatives can act as bromodomain inhibitors, which are relevant in various cancers. This mechanism suggests potential applications in oncology, where targeting bromodomains may disrupt cancer cell proliferation .

Mechanism of Action

The mechanism of action of N-[(5-cyclopropylpyridin-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. Additionally, it can interact with cellular receptors to trigger signaling cascades that lead to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The compound’s structural uniqueness arises from the combination of a dihydrobenzofuran core, sulfonamide group, and cyclopropylpyridinylmethyl substituent. Below is a comparative analysis with related compounds:

Compound Name / ID Core Structure Substituents / Modifications Molecular Weight (g/mol) Key Biological Activity (if reported)
Target Compound 2,3-dihydro-1-benzofuran -SO₂NH₂; 5-cyclopropylpyridin-3-ylmethyl Not explicitly reported Inferred enzyme inhibition potential
N-methyl-2,3-dihydro-1-benzofuran-5-sulfonamide 2,3-dihydro-1-benzofuran -SO₂NHCH₃ 213.26 Not reported
N-(2,3-dihydro-1H-inden-2-yl)benzamide derivatives Indene Methoxy/fluoro benzamide ~250–280 (estimated) PCSK9 inhibition (e.g., B1–B5 IC₅₀)
Benzimidazole derivatives (B1, B8) Benzimidazole Methoxyaniline/acetamide ~250–300 (estimated) Not explicitly reported
Furo[2,3-b]pyridine carboxamide Furopyridine Chloro, fluorophenyl, cyclopropanamine ~500 (estimated) Synthetic intermediate for kinase inhibitors

Pharmacological and Physicochemical Comparisons

  • Sulfonamide vs.
  • Cyclopropyl Substituent : The cyclopropyl group on the pyridine ring increases steric bulk and lipophilicity compared to the N-methyl group in ’s compound, which could improve membrane permeability but reduce aqueous solubility .
  • Dihydrobenzofuran Core : This partially saturated ring system may enhance metabolic stability relative to fully aromatic benzimidazole derivatives () or indene-based analogs () .

Biological Activity

N-[(5-cyclopropylpyridin-3-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide is a compound of interest due to its potential biological activities. This article synthesizes information regarding its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula and structure:

  • Molecular Formula : C15_{15}H18_{18}N2_{2}O3_{3}S
  • Molecular Weight : 302.38 g/mol

The structural representation includes a benzofuran moiety, which is known for its diverse biological properties, and a sulfonamide group that often contributes to pharmacological activity.

1. Inhibition of Enzymatic Activity

Research indicates that compounds similar to this compound exhibit inhibitory effects on various enzymes. For instance, sulfonamides are often recognized as inhibitors of carbonic anhydrase and other key metabolic enzymes, which can lead to therapeutic effects in conditions like glaucoma and edema.

2. Antimicrobial Properties

Sulfonamides are traditionally known for their antimicrobial properties. The compound's structure suggests potential activity against bacterial infections by inhibiting folate synthesis pathways in bacteria, similar to other sulfa drugs.

3. Anti-inflammatory Effects

Compounds with similar structures have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines. This activity may be beneficial in treating conditions such as rheumatoid arthritis or inflammatory bowel disease.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Enzyme InhibitionInhibits carbonic anhydrase and other metabolic enzymes
AntimicrobialPotential activity against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduces levels of pro-inflammatory cytokines

Case Study: Antimicrobial Efficacy

A study conducted on a related compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) indicating effective dosage ranges for therapeutic use. This study highlights the potential for developing new antibiotics based on the sulfonamide framework.

Case Study: Anti-inflammatory Mechanism

In vitro studies have shown that similar benzofuran derivatives can reduce the expression of TNF-alpha in macrophages, suggesting a mechanism for anti-inflammatory action. This effect was corroborated in animal models where treatment led to reduced swelling and pain in induced arthritis models.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.